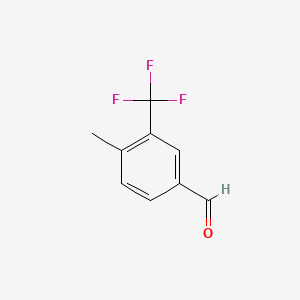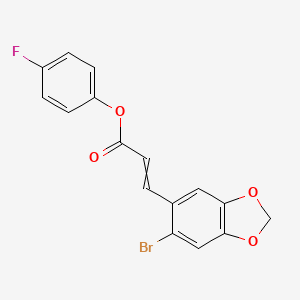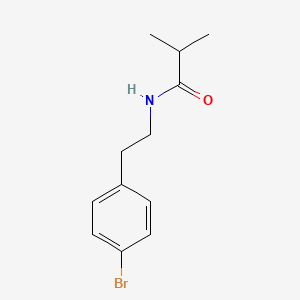
N-(4-Bromophenethyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenethyl)isobutyramide is a chemical compound that is likely to be related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound N-(4-Bromophenethyl)isobutyramide is not directly mentioned in the provided papers, we can infer from the related research that it is an amide with potential for further chemical modifications and could be of interest in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in the literature. For instance, the synthesis of substituted phenethylamine analogues, which are derivatives of N-(2-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine, involves reductive alkylation of methoxyphenethylamines with bromodimethoxybenzaldehydes . Similarly, α-bromo-N-benzyl-propionamide and -isobutyramide react with sodium hydride to yield 2-amino-oxazolidinones, suggesting that N-(4-Bromophenethyl)isobutyramide could potentially undergo similar base-catalyzed reactions to form novel heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure and stereochemistry of a 2-amino-oxazolidinone were elucidated by X-ray crystal analysis . In the case of N-(4-Bromophenethyl)isobutyramide, one could expect that similar analytical methods would be employed to determine its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of brominated compounds can be quite diverse. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino derivatives, which can undergo rearrangement . This suggests that N-(4-Bromophenethyl)isobutyramide might also participate in nucleophilic substitution reactions with amines or other nucleophiles, potentially leading to rearranged products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated amides can be inferred from related compounds. For example, N-4-(bromobutanoyl)-N'-(o-, m-, and p-tolyl)thioureas were characterized by IR and NMR spectroscopy, and their crystal structures were determined, showing that they adopt specific configurations stabilized by intramolecular hydrogen bonds . These findings suggest that N-(4-Bromophenethyl)isobutyramide would also have distinct spectroscopic signatures and a solid-state structure that could be characterized similarly.
Applications De Recherche Scientifique
Summary of the Application
“N-(4-Bromophenethyl)isobutyramide” (also known as K36H) has been studied for its potential to protect skin from inflammation caused by UVB radiation . Long-term exposure to UVB radiation can lead to skin inflammation and aging .
Methods of Application or Experimental Procedures
The effects of K36H on UVB-induced skin inflammation were investigated in human skin fibroblasts and hairless mice . The study involved the application of K36H and subsequent exposure to UVB radiation .
Results or Outcomes
The study found that K36H reduced UVB-induced expression of mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in fibroblasts . This was achieved by regulating IκB and nuclear factor-kappa B (NF-κB) expression . In hairless mice, topical application of K36H significantly reduced inflammation and skin thickness, and prevented photodamage . K36H also inhibited the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis of the mice .
These findings suggest that K36H has antioxidant and anti-inflammatory properties, and could potentially be developed as an agent for preventing photodamage and photoinflammation .
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDGAIPQPGLUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395741 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenethyl)isobutyramide | |
CAS RN |
304664-15-1 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)
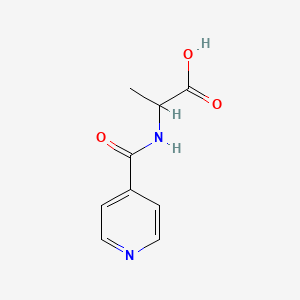
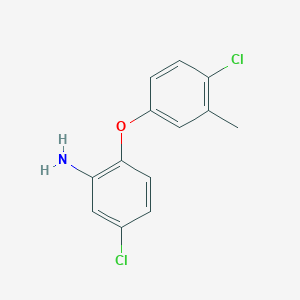
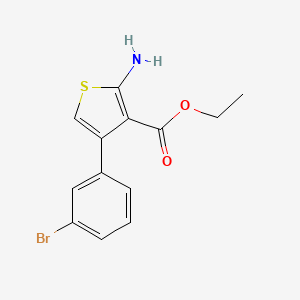
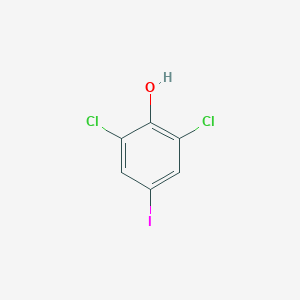
![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)
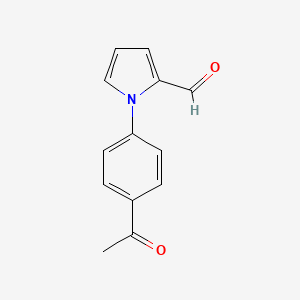
![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)
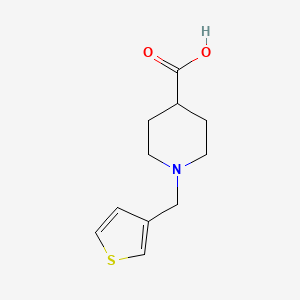
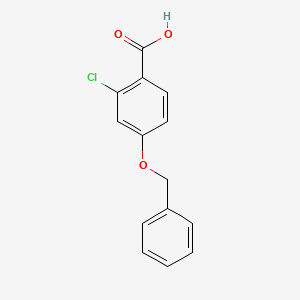
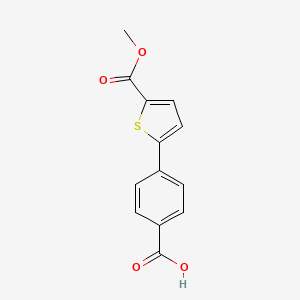
![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)
